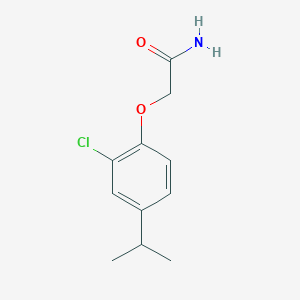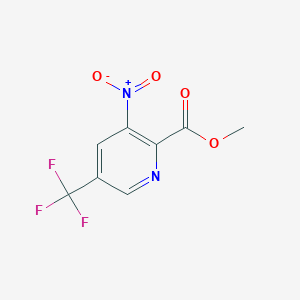![molecular formula C8H15NO B15231249 (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B15231249.png)
(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine is a bicyclic heterocyclic compound that features a fused pyran and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a dihydropyran under acidic or basic conditions to facilitate the cyclization process. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity. The scalability of the synthesis is crucial for industrial applications, and process optimization is typically achieved through extensive research and development.
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the saturation level of the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine or pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a scaffold for the design of bioactive molecules. Its structural features make it a suitable candidate for the development of enzyme inhibitors or receptor modulators, which can be used in drug discovery and development.
Medicine
In medicine, this compound derivatives have shown potential as therapeutic agents. Their ability to interact with biological targets makes them promising candidates for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural rigidity and functionalizability make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved in these interactions can vary depending on the specific application, but they generally involve binding to the target and altering its function, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4aR,8aR)-4,4-dimethyl-octahydro-1H-pyrano[3,4-b]pyridine
- (4aR,5R,8aR)-5-ethyl-octahydro-1H-pyrano[4,3-b]pyridine
Uniqueness
Compared to similar compounds, (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine stands out due to its specific stereochemistry and the potential for diverse functionalization. This uniqueness allows for the exploration of a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
(4aR,8aR)-2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-5-10-6-8(7)9-4-1/h7-9H,1-6H2/t7-,8+/m1/s1 |
InChI-Schlüssel |
AWUHIBIWUREKQK-SFYZADRCSA-N |
Isomerische SMILES |
C1C[C@@H]2CCOC[C@@H]2NC1 |
Kanonische SMILES |
C1CC2CCOCC2NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


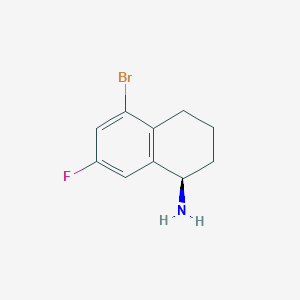
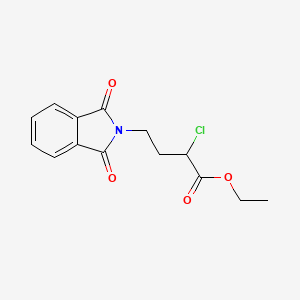

![Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231187.png)
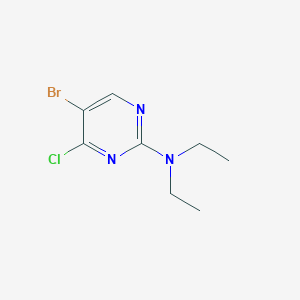
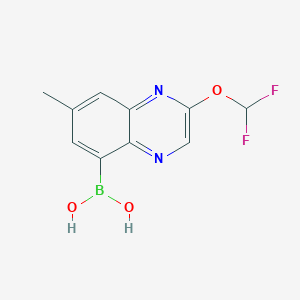

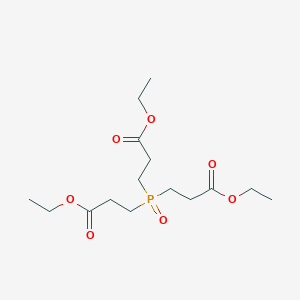
![2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione](/img/structure/B15231232.png)

